1-(Oxolan-2-yl)ethan-1-one chemical properties and structure
1-(Oxolan-2-yl)ethan-1-one chemical properties and structure
An In-depth Technical Guide to 1-(Oxolan-2-yl)ethan-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Oxolan-2-yl)ethan-1-one, also known as 2-acetyltetrahydrofuran, is a heterocyclic ketone featuring a saturated five-membered oxolane (tetrahydrofuran) ring substituted with an acetyl group at the C2 position. This structure combines the well-established utility of the tetrahydrofuran motif, a privileged scaffold in medicinal chemistry, with the versatile reactivity of a ketone. As an α-alkoxy ketone, it possesses unique electronic properties that influence its reactivity and potential as a synthetic intermediate. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and characteristic spectral signatures. A robust, step-by-step protocol for its synthesis via the oxidation of the corresponding secondary alcohol is detailed, alongside an analysis of its chemical reactivity. The potential applications of this molecule as a building block in the synthesis of more complex molecules for pharmaceutical and fine chemical industries are also explored, grounded in the established importance of functionalized tetrahydrofurans.
Introduction and Strategic Importance
The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its presence is often crucial for conferring desirable pharmacokinetic properties, such as aqueous solubility and metabolic stability, and for establishing key binding interactions with biological targets. The strategic functionalization of the THF scaffold is therefore of paramount importance in drug discovery and development. 1-(Oxolan-2-yl)ethan-1-one ( 1 ) represents a simple yet valuable embodiment of this principle, offering a synthetically versatile handle—the acetyl group—directly attached to the heterocyclic core. This positions it as a key starting material for elaborating more complex molecular architectures, making a thorough understanding of its properties and synthesis essential for researchers in the field.
Chemical Structure and Physicochemical Properties
The molecular structure of 1-(Oxolan-2-yl)ethan-1-one consists of a saturated five-membered ether ring (oxolane) and an acetyl group at the C2 position. The presence of the ether oxygen atom alpha to the carbonyl group classifies it as an α-alkoxy ketone, which imparts distinct electronic characteristics compared to simple alkyl ketones.
dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];
mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=18965&t=l" label=""];
{rank=same; "C6H10O2"; mol;} "C6H10O2" -- mol; } dot Figure 1: 2D Structure of 1-(Oxolan-2-yl)ethan-1-one.
Key physicochemical and computed properties are summarized in the table below, primarily sourced from the PubChem database.[1]
| Property | Value | Source |
| IUPAC Name | 1-(oxolan-2-yl)ethanone | PubChem[1] |
| Synonyms | 2-acetyltetrahydrofuran | PubChem[1] |
| CAS Number | 25252-64-6 | PubChem[1] |
| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |
| Molecular Weight | 114.14 g/mol | PubChem[1] |
| SMILES | CC(=O)C1CCCO1 | PubChem[1] |
| InChIKey | KWBQKUZVJVKXHI-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 0.4 | PubChem[1] |
| Boiling Point | (Predicted) 175.5 ± 8.0 °C | PubChem[1] |
| Density | (Predicted) 1.033 ± 0.06 g/cm³ | PubChem[1] |
| Kovats RI | 902.3 (Standard non-polar) | NIST[1] |
Spectroscopic Analysis (Predicted)
While experimental spectra for 1-(Oxolan-2-yl)ethan-1-one are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-understood principles and data from analogous compounds.
3.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons and the seven protons on the tetrahydrofuran ring.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.2 - 4.4 | Multiplet | 1H | H-2 | The proton at C2 is deshielded by both the adjacent ether oxygen and the carbonyl group, resulting in a significant downfield shift. |
| ~ 3.8 - 4.0 | Multiplet | 2H | H-5 | These methylene protons are adjacent to the ether oxygen and are expected to appear as a complex multiplet. |
| ~ 2.1 - 2.2 | Singlet | 3H | -C(=O)CH₃ | The methyl protons of the acetyl group typically appear as a sharp singlet in this region. |
| ~ 1.8 - 2.1 | Multiplet | 4H | H-3, H-4 | The remaining methylene protons at C3 and C4 are expected to be in the aliphatic region, with complex splitting patterns due to coupling with adjacent protons. |
3.2. ¹³C NMR Spectroscopy The carbon NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 208 - 210 | C=O | The carbonyl carbon of a ketone typically resonates far downfield. |
| ~ 80 - 82 | C-2 | The carbon adjacent to both the ether oxygen and the carbonyl group is significantly deshielded. |
| ~ 68 - 70 | C-5 | The carbon adjacent to the ether oxygen is deshielded relative to a standard alkane. |
| ~ 28 - 30 | -C(=O)CH₃ | The methyl carbon of the acetyl group. |
| ~ 25 - 27 | C-3 / C-4 | The two remaining methylene carbons of the THF ring are expected in the typical aliphatic region. |
3.3. Infrared (IR) Spectroscopy The IR spectrum will be dominated by a strong absorption from the carbonyl group and C-O stretching from the ether.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1710 - 1725 | Strong, Sharp | C=O Stretch |
| ~ 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |
| ~ 1050 - 1150 | Strong | C-O Stretch (Ether) |
Synthesis and Purification: A Proposed Protocol
A robust and reliable method for the synthesis of 1-(Oxolan-2-yl)ethan-1-one is the oxidation of the corresponding secondary alcohol, 1-(Oxolan-2-yl)ethan-1-ol. This precursor is commercially available.[2][3] Among the various methods for oxidizing secondary alcohols, the Swern oxidation offers mild, non-acidic conditions and high yields, making it an excellent choice for this transformation.[4]
4.1. Experimental Protocol: Swern Oxidation
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it generates toxic carbon monoxide and foul-smelling dimethyl sulfide. All glassware must be rigorously dried to prevent side reactions.
-
Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred DCM, slowly add oxalyl chloride (1.2 eq, e.g., 10.5 mmol, 0.92 mL) via syringe. Following this, add dimethyl sulfoxide (DMSO, 2.2 eq, e.g., 19.2 mmol, 1.37 mL) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes at -78 °C.
-
Causality: The reaction between oxalyl chloride and DMSO at low temperature forms the electrophilic chloro(dimethyl)sulfonium chloride, the active oxidizing agent.[4] Low temperature is critical to prevent its decomposition.
-
-
Alcohol Addition: Dissolve 1-(Oxolan-2-yl)ethan-1-ol (1.0 eq, e.g., 8.7 mmol, 1.0 g) in a minimal amount of anhydrous DCM (~10 mL). Add this solution dropwise to the activated DMSO mixture over 10-15 minutes, again maintaining the temperature at -78 °C. Stir the reaction for 30 minutes.
-
Causality: The alcohol attacks the electrophilic sulfur atom, forming a key alkoxysulfonium salt intermediate.[5]
-
-
Ylide Formation and Product Generation: Add triethylamine (TEA, 5.0 eq, e.g., 43.5 mmol, 6.0 mL) dropwise to the reaction mixture. After addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 45-60 minutes.
-
Causality: The hindered organic base deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide. This ylide undergoes an intramolecular proton transfer via a five-membered ring transition state, which then fragments to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[4][6]
-
-
Workup and Purification: Quench the reaction by adding water (~50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM (2 x 30 mL). Combine the organic layers and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: The acidic and basic washes are crucial for removing byproducts and unreacted starting materials, simplifying the final purification step.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure 1-(Oxolan-2-yl)ethan-1-one.
Chemical Reactivity and Synthetic Potential
As an α-alkoxy ketone, the reactivity of 1-(Oxolan-2-yl)ethan-1-one is governed by both the carbonyl group and the adjacent ether linkage.
-
Carbonyl Reactivity: The acetyl group can undergo a wide range of standard ketone reactions, including nucleophilic addition, condensation reactions (e.g., aldol), and reductions. The α-alkoxy group can influence the stereoselectivity of these reactions.
-
Enolate Formation: The α-protons on the methyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in alkylation, acylation, and condensation reactions, allowing for the extension of the carbon chain.
-
Ring Stability: The tetrahydrofuran ring is generally stable under many reaction conditions but can be cleaved under strongly acidic or reducing conditions.
This combination of features makes it a valuable intermediate for building more complex molecules. For instance, it can serve as a scaffold to introduce substituents that can interact with biological targets, a common strategy in drug design.
Safety and Handling
Based on available GHS data, 1-(Oxolan-2-yl)ethan-1-one is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.
-
Handling: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid breathing vapors.
Conclusion
1-(Oxolan-2-yl)ethan-1-one is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its structure, combining a stable THF ring with a reactive ketone, provides a versatile platform for the synthesis of complex molecular targets. While detailed experimental characterization is sparse in the public literature, its properties and reactivity can be reliably predicted. The synthetic protocol outlined in this guide offers a clear and robust pathway for its preparation, enabling researchers to access this useful intermediate for applications in drug discovery and fine chemical synthesis.
References
-
Thoreauchem. (n.d.). (1S)-1-(oxolan-2-yl)ethan-1-ol-1372863-69-8. Retrieved January 3, 2026, from [Link]
-
Nunomura, N., Sasaki, M., Asao, Y., & Yokotsuka, T. (1976). Shoyu (Soy Sauce) Flavor Components: Acidic Fractions. Agricultural and Biological Chemistry, 40(3), 491-495. Available from: [Link]
-
Wikipedia. (2023). Swern oxidation. Retrieved January 3, 2026, from [Link]
-
Zaccaria, S., et al. (2017). Pyridinium chlorochromate chemistry. New insight into oxidation of tetrahydrofurans. ARKIVOC. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18965, 1-(Oxolan-2-yl)ethan-1-one. Retrieved January 3, 2026, from [Link].
-
Poomanee, W., et al. (2023). Melanogenesis Inhibitory Activity, Chemical Components and Molecular Docking Studies of Prunus cerasoides Buch.-Ham. D. Don. Flowers. Pharmacognosy Magazine. Available from: [Link]
-
Al-Juboori, A. M. (2012). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Tikrit Journal of Pure Science, 17(4). Available from: [Link]
-
Ciminiello, P., et al. (2014). Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid. Request PDF. Available from: [Link]
-
Piccialli, V. (2014). Pyridinium chlorochromate chemistry. New insight into oxidation of tetrahydrofurans. Request PDF. Available from: [Link]
-
Organic-Chemistry.org. (2019). Swern Oxidation. Retrieved January 3, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved January 3, 2026, from [Link]
-
Pizarro, F. (2016). FRANCISCO PIZARRO'S BANNER OF ARMS: AN ANALYTICAL WORK CONTRIBUTING TO LATIN AMERICA´S HISTORY. University of Évora. Available from: [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved January 3, 2026, from [Link]
Sources
- 1. 1-(Oxolan-2-yl)ethan-1-one | C6H10O2 | CID 18965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S)-1-(oxolan-2-yl)ethan-1-ol-1372863-69-8 - Thoreauchem [thoreauchem.com]
- 3. 1372863-69-8|(1S)-1-(Oxolan-2-yl)ethan-1-ol|BLD Pharm [bldpharm.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
